molecular formula C10H8ClN3O3 B12910564 4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one CAS No. 13051-12-2

4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one

Cat. No.: B12910564
CAS No.: 13051-12-2
M. Wt: 253.64 g/mol
InChI Key: PKMIQRXXRIDMQR-UHFFFAOYSA-N
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Description

4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one is a synthetic organic compound that belongs to the pyrazolone family This compound is characterized by its unique structure, which includes a chloro group, a methyl group, and a nitrophenyl group attached to a pyrazolone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one typically involves the reaction of 4-chloro-3-nitrobenzaldehyde with methylhydrazine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions, such as specific temperature and pH, to ensure the formation of the desired product. The reaction can be summarized as follows:

    Step 1: 4-Chloro-3-nitrobenzaldehyde reacts with methylhydrazine.

    Step 2: The intermediate product undergoes cyclization to form the pyrazolone ring.

    Step 3: The final product, 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one, is isolated and purified.

Industrial Production Methods

In an industrial setting, the production of 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize by-products. Advanced techniques such as high-performance liquid chromatography (HPLC) and gas chromatography (GC) are used for the purification and quality control of the final product.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of oxides and other oxidized derivatives.

    Reduction: Formation of 4-Chloro-4-methyl-3-(4-aminophenyl)-1H-pyrazol-5(4H)-one.

    Substitution: Formation of various substituted pyrazolones depending on the nucleophile used.

Scientific Research Applications

4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating the activity of cellular receptors.

    Altering Gene Expression: Influencing the expression of genes related to its biological activity.

Comparison with Similar Compounds

4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one can be compared with other similar compounds, such as:

    4-Chloro-3-nitrophenylhydrazine: Similar in structure but lacks the pyrazolone ring.

    4-Methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one: Similar but without the chloro group.

    4-Chloro-4-methyl-3-phenyl-1H-pyrazol-5(4H)-one: Similar but without the nitro group.

The uniqueness of 4-Chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5(4H)-one lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

CAS No.

13051-12-2

Molecular Formula

C10H8ClN3O3

Molecular Weight

253.64 g/mol

IUPAC Name

4-chloro-4-methyl-3-(4-nitrophenyl)-1H-pyrazol-5-one

InChI

InChI=1S/C10H8ClN3O3/c1-10(11)8(12-13-9(10)15)6-2-4-7(5-3-6)14(16)17/h2-5H,1H3,(H,13,15)

InChI Key

PKMIQRXXRIDMQR-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=NNC1=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl

Origin of Product

United States

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